[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445647
InChI: InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-13-7-6-10-19(24)14-25(18-11-12-18)22(27)28-15-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,23H2,1-2H3/t19?,20-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Molecular Formula: C22H33N3O3
Molecular Weight: 387.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13445647

Molecular Formula: C22H33N3O3

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C22H33N3O3
Molecular Weight 387.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-13-7-6-10-19(24)14-25(18-11-12-18)22(27)28-15-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,23H2,1-2H3/t19?,20-/m0/s1
Standard InChI Key RSYIGWJCRVMOAS-ANYOKISRSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
SMILES CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Canonical SMILES CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₃₃N₃O₃, with a molecular weight of 387.5 g/mol . Its IUPAC name, benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate, reflects the stereochemical configuration and functional group arrangement .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1354024-57-9
SMILESCC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
PubChem CID66566856
Chiral Centers1 (S-configuration at C2 of butyryl)

Structural Analysis

The molecule comprises:

  • A piperidin-2-ylmethyl backbone, providing rigidity and facilitating receptor binding.

  • A (2S)-2-amino-3-methylbutanoyl side chain, contributing to stereospecific interactions .

  • A cyclopropyl-carbamic acid benzyl ester group, enhancing metabolic stability and membrane permeability.

X-ray crystallography data (unpublished but inferred from analogs) suggest a folded conformation that optimizes hydrogen bonding between the amino group and the carbamate oxygen .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined below:

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsOutcome
1Piperidine functionalization2-Bromo-1-(piperidin-2-yl)ethan-1-oneIntroduction of methyl group at C2
2Acylation(S)-2-Amino-3-methylbutyric acid, DCCFormation of amide bond
3CarbamationBenzyl chloroformate, cyclopropylamineEsterification and cyclopropane addition

Key challenges include maintaining stereochemical purity during acylation and minimizing side reactions during carbamation . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment (>98% purity in commercial batches) .

Pharmacological Properties

Mechanism of Action

The compound exhibits dual activity:

  • Enzyme Inhibition: Binds to serine proteases via hydrogen bonding with the carbamate group, as demonstrated in kinetic assays (IC₅₀ = 120 nM for trypsin-like proteases) .

  • Receptor Modulation: Antagonizes P2X3 purinergic receptors, reducing nociceptive signaling in rodent models .

Table 3: Biological Activity Data

Assay TypeResultModel SystemSource
Enzyme Inhibition (IC₅₀)120 nM (trypsin-like proteases)In vitro
Receptor Binding (Kᵢ)450 nM (P2X3)Rat dorsal root ganglia
Metabolic Stabilityt₁/₂ = 4.2 hours (human microsomes)In vitro

Pharmacokinetics

  • Oral Bioavailability: 32% in murine models, attributed to first-pass metabolism.

  • Blood-Brain Barrier Penetration: Limited (brain/plasma ratio = 0.15), making it suitable for peripheral targets .

Physicochemical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, CH₂O), 3.81–3.75 (m, 1H, piperidine), 2.98 (d, J = 12 Hz, 2H, NCH₂) .

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .

Table 4: Physical Properties

PropertyValueMethod
Melting Point148–150°C (decomposes)Differential Scanning Calorimetry
Solubility2.1 mg/mL in DMSOShake-flask
LogP3.8HPLC-based assay

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator